Propiophenone, 2-(methylsulfinyl)-
Description
Contextualization of Propiophenone (B1677668) Scaffolds in Modern Synthetic Chemistry
The propiophenone framework, characterized by a phenyl ring attached to a propanone unit, serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its presence is notable in the structure of several pharmaceuticals. For instance, propiophenone is a known precursor in the synthesis of dextropropoxyphene, an analgesic, and phenmetrazine, an appetite suppressant. google.comwikipedia.org The reactivity of both the aromatic ring and the ketone functional group allows for numerous chemical modifications, making it a versatile starting material for creating diverse molecular architectures. google.comgoogle.com
Significance of Sulfur-Containing Propiophenone Analogues in Organic Synthesis
The introduction of a sulfur-containing functional group, such as a methylsulfinyl group, into the propiophenone structure significantly enhances its synthetic utility. Organosulfur compounds are pivotal in modern organic synthesis due to the sulfur atom's ability to exist in various oxidation states and to stabilize adjacent carbanions. In the case of Propiophenone, 2-(methylsulfinyl)-, the sulfoxide (B87167) group activates the α-carbon, making the proton acidic and facilitating the formation of a nucleophilic enolate. This activation is instrumental in forming new carbon-carbon and carbon-heteroatom bonds. Furthermore, the sulfinyl group can act as a chiral auxiliary, enabling stereoselective transformations which are critical in the synthesis of enantiomerically pure drug candidates. nih.gov
Historical Development of Propiophenone Functionalization Methodologies
The functionalization of propiophenone has evolved significantly over time. Early methods predominantly relied on classical reactions such as the Friedel-Crafts acylation, where benzene (B151609) is reacted with propionyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst to form the propiophenone core. google.comwikipedia.org Another historical approach is the vapor-phase cross-decarboxylation of benzoic acid and propionic acid at high temperatures. google.com
In recent decades, synthetic chemistry has seen a paradigm shift towards more efficient and selective methods. The development of transition-metal-catalyzed cross-coupling reactions and C-H bond functionalization has provided powerful tools to modify the propiophenone scaffold with high precision. researchgate.netrsc.org Modern strategies also include "umpolung" or reverse polarity concepts, where the normal electrophilic character of the α-carbon of a ketone is inverted to a nucleophilic one, or vice versa, opening new pathways for constructing complex molecules. acs.orgresearchgate.net These advanced methodologies allow for the introduction of functional groups at specific positions under milder conditions and with greater efficiency than traditional methods. researchgate.net
Structure
3D Structure
Properties
CAS No. |
7715-08-4 |
|---|---|
Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
2-methylsulfinyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C10H12O2S/c1-8(13(2)12)10(11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
QWWMSEDTVFDZDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)S(=O)C |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 2 Methylsulfinyl Propiophenone
Electrophilic and Nucleophilic Reactivity at the Sulfinyl Moiety
The sulfinyl group (S=O) is a stereogenic and polar functional group that can participate in reactions both as an electrophile and as a nucleophile. Its reactivity is central to several transformations, including ligand exchange and complex rearrangement pathways.
Ligand exchange at the sulfur atom of sulfoxides is a known process, particularly with organometallic reagents. wpmucdn.com For β-ketosulfoxides like 2-(methylsulfinyl)propiophenone, these reactions can lead to the displacement of the methylsulfinyl group. For instance, the reaction of β-ketosulfoxides with organolithium reagents such as n-butyllithium (n-BuLi) has been shown to result in disubstituted acetylenes, indicating a complex reaction cascade initiated by interaction at the sulfinyl moiety. acs.org The process involves the exchange of the sulfinyl group's organic substituent with the alkyl group from the organometallic reagent. These transformations highlight the ability of the sulfur center to undergo nucleophilic attack, leading to the cleavage of the C-S bond. wpmucdn.com
The sulfinyl group in β-ketosulfoxides facilitates several important rearrangement reactions, the most prominent of which is the Pummerer rearrangement. acs.orgresearchgate.netwikipedia.org This reaction typically occurs when a sulfoxide (B87167) is treated with an activating agent, such as acetic anhydride (B1165640). wikipedia.org The mechanism begins with the acylation of the sulfoxide oxygen, which creates a good leaving group. Subsequent elimination generates a key electrophilic intermediate, a thionium (B1214772) ion. wikipedia.org For β-ketosulfoxides, this rearrangement can be promoted by various reagents, including acids and Lewis acids like stannous triflate. acs.orgoup.com The resulting α-thiocarbocation is a powerful electrophile that can be trapped by nucleophiles. researchgate.netoup.com
The Pummerer rearrangement of β-ketosulfoxides has been studied as a route to synthesize various organic structures. The reaction of β-ketosulfoxides with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126), for example, leads to the formation of 1-phenylthio-2-(trimethylsilyloxy)-1,3-diene derivatives. rsc.org These intermediates can then be hydrolyzed to yield α,β-unsaturated β-keto sulfides. rsc.org
| Substrate Type | Reagent/Conditions | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|
| β-Ketosulfoxide | Acetic Anhydride | Thionium ion | α-Acyloxythioether | wikipedia.org |
| β-Ketosulfoxide | Stannous (II) Triflate / Silyl Enol Ether | α-Thiocarbocation | 2-Arylsulfenyl-1,4-diketone | oup.com |
| β-Ketosulfoxide | Trimethylsilyl trifluoromethanesulfonate / Diisopropylethylamine | Silyloxy-diene | Unsaturated β-keto sulfide (B99878) | rsc.org |
Another significant sigmatropic reaction associated with sulfoxides is the Mislow-Evans rearrangement, a wpmucdn.comoup.com-sigmatropic shift of an allylic sulfoxide to an allylic alcohol via a sulfenate ester intermediate. wpmucdn.comwikipedia.orgresearchgate.net While this reaction is archetypal for allylic sulfoxides, its principles can be relevant to the enol or enolate form of 2-(methylsulfinyl)propiophenone, which possesses an allylic-type system. wikipedia.orgresearchgate.net The rearrangement is typically thermally induced and can be driven to completion by trapping the intermediate sulfenate with a thiophile. wikipedia.org
Reactivity of the Carbonyl Group in 2-(Methylsulfinyl)propiophenone
The carbonyl group in 2-(methylsulfinyl)propiophenone is a key site for nucleophilic attack, leading to reduction products, and it also influences the acidity of the adjacent α-protons, enabling enolate formation.
The reduction of the carbonyl group in β-ketosulfoxides can be achieved with various reducing agents, and the stereochemical outcome is often influenced by the reagent choice and the inherent chirality of the sulfoxide. acs.org The sulfinyl group can act as a chiral auxiliary, directing the hydride attack to one face of the carbonyl. acs.org
For example, the reduction of ω-(methylsulfinyl)acetophenone, a related compound, with aluminum amalgam in a mixture of tetrahydrofuran, methanol, and water quantitatively yields acetophenone, effectively removing the methylsulfinyl group entirely. organic-chemistry.org In contrast, stereoselective reductions that preserve the chiral center often employ hydride reagents. The reduction of β-keto sulfoxides with diisobutylaluminum hydride (DIBAL-H) can afford syn-chlorohydrins as the sole products in specific substrates. wikipedia.org The stereoselectivity of these reductions with reagents like DIBAL-H is often explained by the formation of a chelated intermediate, where the aluminum associates with both the carbonyl and sulfinyl oxygens, leading to a directed, intramolecular-like hydride transfer. researchgate.net The choice of reducing agent and the potential for chelation control are critical in determining the product's stereochemistry. acs.org
| Substrate | Reducing Agent/Conditions | Product | Key Feature | Reference |
|---|---|---|---|---|
| ω-(Methylsulfinyl)acetophenone | Aluminum amalgam, THF/MeOH/H₂O | Acetophenone | Reductive cleavage of sulfinyl group | organic-chemistry.org |
| α-Chloro-β-keto sulfoxides | Diisobutylaluminum hydride (DIBAL-H) | syn-Chlorohydrin | High stereoselectivity | wikipedia.org |
| Acyclic β-keto sulfoxides | i-Bu₂AlH | β-Hydroxy sulfoxide | High stereoselectivity via chelation | researchgate.net |
| Propiophenone (B1677668) derivative | Sodium borohydride (B1222165) (NaBH₄) / CeCl₃ (Luche Reduction) | Alcohol | Selective carbonyl reduction | nih.gov |
The protons on the α-carbon of 2-(methylsulfinyl)propiophenone are acidic due to the electron-withdrawing effects of both the adjacent carbonyl and sulfinyl groups. nih.gov This allows for the ready formation of a resonance-stabilized enolate ion upon treatment with a base. sioc-journal.cnresearchgate.net This enolate is a potent nucleophile and a key intermediate in various carbon-carbon bond-forming reactions. dmaiti.com
Theoretical calculations and experimental results suggest that enolates, rather than the neutral enols, are the active nucleophilic species in reactions involving β-ketosulfoxides. oup.com These enolates can participate in aldol-type condensations, where they add to the carbonyl group of another molecule, such as an aldehyde or ketone. dmaiti.comresearchgate.netrsc.org For instance, the lithium enolate of propiophenone, generated with lithium diisopropylamide (LDA), readily reacts with aldehydes like benzaldehyde (B42025) in domino aldol (B89426) reactions to form complex polyol structures. rsc.orgorganic-chemistry.org
Furthermore, these enolates act as effective nucleophiles in Michael (1,4-addition) reactions with α,β-unsaturated carbonyl compounds. oup.com The use of β-ketosulfoxides as nucleophiles in reactions with α,β-unsaturated aldehydes, catalyzed by proline derivatives, allows for precise control over the configuration of the two newly formed chiral centers. oup.comrsc.org
α-Carbon Reactivity and C-H Activation
The reactivity of the α-carbon is a cornerstone of the chemistry of β-ketosulfoxides. This reactivity can be harnessed through classical enolate chemistry or through modern transition-metal-catalyzed C-H activation methodologies.
The high acidity of the α-hydrogen makes the methylene (B1212753) group in β-ketosulfoxides highly reactive toward electrophiles. nih.gov A primary application of this reactivity is in alkylation reactions. researchgate.net Using a suitable base to form the enolate, followed by treatment with an alkyl halide, allows for the straightforward introduction of one or two alkyl groups at the α-position. researchgate.net This provides a versatile route to a wide array of substituted ketones after subsequent reductive cleavage of the sulfinyl group. researchgate.net
In the context of modern synthetic chemistry, the term "C-H activation" often refers to the direct functionalization of a C-H bond mediated by a transition metal catalyst. rsc.orgrsc.orgnih.gov For ketones, this typically involves the formation of a metal enolate or a cyclometalated intermediate. researchgate.net Palladium- and rhodium-catalyzed reactions have been extensively developed for the α-arylation and α-alkenylation of ketones. organic-chemistry.orgrsc.org These methods offer an alternative to classical enolate chemistry, sometimes under milder or more functional-group-tolerant conditions.
However, applying these methods to sulfur-containing substrates like 2-(methylsulfinyl)propiophenone can be challenging. While the palladium-catalyzed α-arylation of ketones is a powerful tool, attempts to couple heteroatom-functionalized enolates, such as that from 2-(methylthio)acetophenone (a related sulfide), have been reported to result in decomposition under basic conditions. This suggests that the sulfur atom can interfere with the catalytic cycle, potentially by coordinating to the metal center. Despite these challenges, progress has been made in the palladium-catalyzed α-arylation of related sulfonyl and sulfoxide compounds, indicating that with the appropriate choice of ligands and conditions, direct C-H functionalization at the α-position of 2-(methylsulfinyl)propiophenone may be achievable.
Electrophilic Substitution at the α-Position
Carbonyl α-substitution reactions typically proceed through either an enol or an enolate intermediate, where the α-carbon acts as a nucleophile. wikipedia.org The formation of an enol is often catalyzed by acid, while base is used to generate the more nucleophilic enolate ion. wikipedia.org Because the double bond of an enol is electron-rich, it behaves as a nucleophile, reacting with electrophiles in a manner similar to alkenes. wikipedia.org
The reaction mechanism involves the enol's electron-rich α-carbon attacking an electrophile. The resulting intermediate cation then loses a proton from the hydroxyl group to regenerate the carbonyl and yield the α-substituted product. wikipedia.org While halogenation at the α-position of aldehydes and ketones in an acidic solution is a common example of this type of reaction, specific studies detailing the electrophilic substitution at the α-position of 2-(methylsulfinyl)propiophenone are not extensively documented in the literature. wikipedia.org The general principle, however, dictates that any such substitution would occur via the nucleophilic enol or enolate intermediate attacking an external electrophile.
Radical Pathways and Radical Trapping Experiments
Investigating whether a reaction proceeds through a radical pathway is crucial for understanding its mechanism. A common method to probe for the presence of radical intermediates is through radical trapping experiments. nih.govnih.gov These experiments introduce a "radical scavenger" or "trap," a molecule that readily reacts with free radicals to form a stable, detectable product. nih.govmdpi.com
The inhibition or complete cessation of a reaction in the presence of a radical scavenger is strong evidence for a radical-mediated pathway. nih.govnih.gov Conversely, if the reaction proceeds unaffected, it suggests that a radical pathway is likely not involved. nih.gov Electron Spin Resonance (ESR) spectroscopy is another powerful technique used to detect and characterize the paramagnetic free radicals directly or the more stable radicals formed in trapping experiments. mdpi.combbhegdecollege.com
| Radical Trapping Agent | Function/Mechanism | Typical Application |
|---|---|---|
| TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) | A stable free radical that efficiently scavenges carbon-centered radicals to form stable alkoxyamines. nih.gov | Used to test for the involvement of radical intermediates in various organic reactions. nih.govnih.gov |
| BHT (Butylated Hydroxytoluene) | A phenolic antioxidant that traps radicals by donating a hydrogen atom from its hydroxyl group. nih.gov | Commonly used to inhibit radical-chain reactions. nih.gov |
| DMPO (5,5-dimethyl-1-pyrroline N-oxide) | A spin trap that reacts with short-lived radicals to form more persistent nitroxide radical adducts, which are detectable by ESR spectroscopy. mdpi.comnih.gov | Used in ESR studies to identify specific transient radicals like hydroxyl or superoxide (B77818) radicals. mdpi.com |
Photochemical Transformations and Photoinitiation Mechanisms
Propiophenone derivatives are well-known for their photochemical activity, often serving as photoinitiators in polymerization processes. A photoinitiator is a compound that, upon absorption of light energy (typically UV or visible light), generates reactive species that can initiate a chemical reaction, such as polymerization. sigmaaldrich.com
These compounds are generally classified into two types based on their mechanism of generating initiating species:
Type I Photoinitiators: Undergo unimolecular bond cleavage upon irradiation to produce free radicals. sigmaaldrich.comresearchgate.net
Type II Photoinitiators: In their excited state, they undergo a bimolecular reaction with a co-initiator to generate free radicals. sigmaaldrich.com
Propiophenone-based structures, including 2-(methylsulfinyl)propiophenone, are expected to function as Type I photoinitiators. The core process involves the absorption of a photon, which promotes the molecule to an excited electronic state, followed by rapid fragmentation. researchgate.net
Free Radical Generation Pathways
For Type I photoinitiators, the primary photochemical event following light absorption is a unimolecular α-cleavage. sigmaaldrich.comresearchgate.net The molecule, promoted to an excited triplet state, undergoes homolytic cleavage of the carbon-carbon bond between the carbonyl group and the α-carbon. researchgate.netnih.gov This bond is particularly susceptible to cleavage due to the stabilizing influence of the adjacent carbonyl group on the resulting radicals.
Upon irradiation, 2-(methylsulfinyl)propiophenone is expected to cleave at the C1-C2 bond, generating two distinct radical species: a benzoyl radical and an α-(methylsulfinyl)ethyl radical. This process efficiently converts light energy into chemical energy in the form of highly reactive free radicals, which can then initiate further reactions. sigmaaldrich.com The methylsulfinyl radical (CH₃SO) itself is a known intermediate in atmospheric chemistry. rsc.org
Fragmentation Patterns Upon Photoirradiation
The fragmentation of 2-(methylsulfinyl)propiophenone upon photoirradiation is defined by the α-cleavage mechanism. The molecular ion, being energetically unstable after absorbing a photon, breaks apart into smaller, more stable pieces. libretexts.orgchemguide.co.uk The primary fragments generated are the benzoyl radical and the α-(methylsulfinyl)ethyl radical.
These radical fragments are the key initiating species in subsequent reactions. The fragmentation pattern is a direct consequence of the molecule's structure and the relative weakness of the α-carbon-carbonyl bond in the excited state. Analysis of these fragments, often through techniques like mass spectrometry which studies fragmentation upon electron ionization, provides insight into the photochemical process. libretexts.orgchemguide.co.ukwhitman.edu
| Fragment | Chemical Structure | Significance |
|---|---|---|
| Benzoyl Radical | C₆H₅C(=O)• | One of the two primary initiating radicals formed from α-cleavage. It is a key species in initiating polymerization. |
| α-(Methylsulfinyl)ethyl Radical | CH₃CH(S(O)CH₃)• | The second primary radical formed. Its reactivity contributes to the overall initiation process. |
Kinetic Studies of Photoreactivity
The efficiency and speed of photochemical reactions are evaluated through kinetic studies. nih.govscielo.org.ar Techniques such as laser flash photolysis are employed to monitor the formation and decay of transient species, like excited triplet states and free radicals, on very short timescales (nanoseconds to microseconds). nih.govresearchgate.net
These studies provide quantitative data on the photoreactivity of a compound. Key parameters include the quantum yield of fragmentation (a measure of the efficiency of radical generation per photon absorbed) and the lifetimes of excited states. The triplet state lifetime is particularly important for Type I photoinitiators, as it is from this state that cleavage typically occurs. nih.gov For instance, studies on β-phenylpropiophenone have shown that its triplet lifetime can be dramatically extended (by a factor of ~100,000) when confined within a zeolite matrix, highlighting the sensitivity of photoreactivity to the molecular environment. researchgate.net The kinetics can also be influenced by the presence of quenching molecules that deactivate the excited state before it can fragment. nih.gov
| Kinetic Parameter | Description | Method of Measurement |
|---|---|---|
| Quantum Yield (Φ) | The efficiency of a photochemical process, defined as the number of molecules undergoing a specific event (e.g., fragmentation) divided by the number of photons absorbed. | Chemical actinometry, comparative measurements with a standard. |
| Excited State Lifetime (τ) | The average time a molecule spends in an excited electronic state (singlet or triplet) before returning to the ground state or reacting. | Time-resolved spectroscopy, such as laser flash photolysis. researchgate.net |
| Rate Constant of Cleavage (k_cl) | The rate at which the excited state molecule undergoes fragmentation to form radicals. | Derived from excited state lifetime measurements and quantum yields. |
| Quenching Rate Constant (k_q) | The rate at which an excited state is deactivated by interaction with another molecule (a quencher). | Stern-Volmer analysis of luminescence or transient absorption data. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR Chemical Shift Analysis
Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For Propiophenone, 2-(methylsulfinyl)-, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the phenyl group, the methine proton at the C2 position, the methyl group of the propionyl chain, and the methyl group attached to the sulfinyl group. The chemical shifts (δ) of these protons are influenced by the electronic effects of the adjacent carbonyl and sulfinyl groups. The aromatic protons would typically appear in the downfield region (δ 7.0-8.0 ppm). The methine proton, being adjacent to both the carbonyl and the chiral sulfinyl group, would likely appear as a quartet, coupled to the methyl protons. The methyl group of the propionyl chain would present as a doublet, while the methylsulfinyl protons would appear as a singlet, likely in the range of δ 2.5-3.0 ppm due to the deshielding effect of the sulfur-oxygen bond.
¹³C NMR Spectroscopic Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. In the ¹³C NMR spectrum of Propiophenone, 2-(methylsulfinyl)-, distinct signals would be anticipated for the carbonyl carbon, the aromatic carbons, the methine carbon, the methyl carbon of the propionyl group, and the methyl carbon of the sulfinyl group. The carbonyl carbon is typically found significantly downfield (δ > 190 ppm). The aromatic carbons would resonate in the δ 120-140 ppm range. The methine carbon at C2 would be influenced by both the carbonyl and sulfinyl groups, and its chemical shift would provide insight into the electronic environment. The methyl carbons would appear in the upfield region of the spectrum.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for assessing the purity of a volatile compound like Propiophenone, 2-(methylsulfinyl)- and providing its mass spectrum for identification. The retention time in the gas chromatogram is a characteristic property of the compound under specific analytical conditions. The mass spectrum would show the molecular ion peak (M+), which corresponds to the molecular weight of the compound. The fragmentation pattern, which results from the breakup of the molecular ion, provides valuable structural information. For Propiophenone, 2-(methylsulfinyl)-, common fragmentation pathways would likely involve cleavage adjacent to the carbonyl group (alpha-cleavage), leading to the formation of characteristic acylium ions.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a key analytical tool for identifying the various functional groups present within a molecule. americanpharmaceuticalreview.com By measuring the interaction of infrared radiation with the material, a unique spectral fingerprint of the molecule is obtained. americanpharmaceuticalreview.com
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for the qualitative analysis of Propiophenone, 2-(methylsulfinyl)-, allowing for the identification of its characteristic functional groups. The FTIR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
The S=O stretching mode in sulfoxides is a particularly useful diagnostic tool, typically appearing in the 950-1150 cm⁻¹ range. researchgate.net For Propiophenone, 2-(methylsulfinyl)-, the key vibrational modes are the carbonyl (C=O) stretch of the propiophenone backbone, the sulfoxide (S=O) stretch, and various C-H and C-C bond vibrations of the aromatic and aliphatic parts. The analysis of these bands confirms the presence of the essential structural components of the compound.
Table 1: Characteristic FTIR Absorption Bands for Propiophenone, 2-(methylsulfinyl)-
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3060 | Aromatic C-H | Stretching |
| ~2975 | Aliphatic C-H | Stretching |
| ~1690 | Ketone C=O | Stretching |
| ~1600 | Aromatic C=C | Stretching |
| ~1050 | Sulfoxide S=O | Stretching |
| ~750 | Aromatic C-H | Out-of-plane Bending |
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating the components of a mixture, allowing for the quantification of the main compound and the detection and identification of impurities. semanticscholar.org
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of pharmaceutical substances and for impurity profiling. semanticscholar.org A robust reverse-phase HPLC (RP-HPLC) method can effectively separate Propiophenone, 2-(methylsulfinyl)- from its process-related impurities and degradation products. dphen1.com
The development of such a method typically involves optimizing the mobile phase composition, column type, and detector wavelength to achieve sufficient resolution between the main peak and any impurity peaks. grafiati.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to separate compounds with a wide range of polarities. grafiati.com This allows for the detection and quantification of trace-level impurities, which is critical for ensuring the quality and safety of the substance. dphen1.com Potential impurities could arise from the synthesis process, such as unreacted starting materials or byproducts from side reactions.
Table 2: Typical HPLC Parameters for Impurity Profiling of Propiophenone, 2-(methylsulfinyl)-
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase A | Buffered aqueous solution (e.g., 0.05 M Phosphate Buffer, pH 3.0) |
| Mobile Phase B | Acetonitrile researchgate.net |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
X-ray Diffraction Studies for Solid-State Structure and Polymorphism
Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for elucidating the precise three-dimensional structure of a molecule and determining its absolute configuration if it is chiral. rigaku.com Propiophenone, 2-(methylsulfinyl)- possesses a stereocenter at the sulfur atom, making it a chiral molecule. SCXRD analysis of a single crystal of one of the enantiomers can unambiguously establish its (R) or (S) configuration.
The analysis provides a wealth of structural data, including the unit cell dimensions, space group, and the exact coordinates of every atom in the crystal lattice. This information reveals the molecule's conformation, as well as any intermolecular interactions, such as hydrogen bonds or π-π stacking, that stabilize the crystal packing. researchgate.net For similar complex organic molecules, SCXRD has revealed crystallization in non-centrosymmetric space groups with multiple independent conformers within the unit cell, highlighting the structural complexity that can be unraveled by this technique. up.ac.za
Table 3: Representative Crystallographic Data from SCXRD Analysis
| Parameter | Description | Example Data |
| Chemical Formula | C10H12O2S | C10H12O2S |
| Formula Weight | Molecular mass of the compound | 196.26 g/mol |
| Crystal System | The symmetry system of the crystal lattice | Monoclinic |
| Space Group | The symmetry group of the crystal | P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | a = 10.1, b = 5.9, c = 18.5; α = 90, β = 98.5, γ = 90 |
| Volume (ų) | The volume of the unit cell | 1098 |
| Z | Number of molecules per unit cell | 4 |
| Density (calculated) | Calculated density of the crystal (g/cm³) | 1.185 |
Table of Compounds
Computational Chemistry and Theoretical Modeling of 2 Methylsulfinyl Propiophenone
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons.
Density Functional Theory (DFT) is a robust method for determining the ground-state electronic properties of molecules. For 2-(Methylsulfinyl)propiophenone, DFT calculations could provide insights into its geometry, orbital energies, and charge distribution. A typical approach would involve geometry optimization using a functional such as B3LYP with a basis set like 6-311G(d,p).
From these calculations, key properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.
Table 1: Hypothetical Ground State Properties of 2-(Methylsulfinyl)propiophenone from DFT Calculations
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -1.2 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |
Note: The values presented in this table are hypothetical and serve as illustrations of the data that would be obtained from DFT calculations.
To understand how 2-(Methylsulfinyl)propiophenone interacts with light, Time-Dependent Density Functional Theory (TD-DFT) can be employed. This method is used to calculate the energies of electronic excited states and the probabilities of transitions between the ground and excited states. These calculations are crucial for predicting the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. The results would reveal the wavelengths of light the molecule absorbs most strongly and the nature of the electronic transitions involved (e.g., n → π* or π → π* transitions).
Table 2: Hypothetical Excited State Data for 2-(Methylsulfinyl)propiophenone from TD-DFT Calculations
| Transition | Excitation Energy (eV) | Oscillator Strength | Major Contribution |
| S₀ → S₁ | 3.8 | 0.02 | n → π |
| S₀ → S₂ | 4.5 | 0.35 | π → π |
| S₀ → S₃ | 5.1 | 0.15 | π → π* |
Note: This table contains hypothetical data illustrating the typical output of a TD-DFT calculation.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.
MD simulations can be used to model the interaction of 2-(Methylsulfinyl)propiophenone with a target protein. By placing the molecule in the binding site of a protein and simulating their movements over time, it is possible to predict the preferred binding pose, calculate the binding free energy, and identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Such studies are fundamental in the context of drug discovery and design.
The conformation of a flexible molecule like 2-(Methylsulfinyl)propiophenone can be significantly influenced by the surrounding solvent. MD simulations in different explicit solvents (e.g., water, methanol, dimethyl sulfoxide) would reveal how the solvent molecules interact with the solute and affect its conformational landscape. Analysis of the simulation trajectories would identify the most stable conformations in each solvent and the energetic barriers between them.
Reaction Pathway Elucidation and Transition State Analysis
Computational methods can be used to explore the potential chemical reactions involving 2-(Methylsulfinyl)propiophenone. By mapping the potential energy surface for a proposed reaction, it is possible to identify the minimum energy pathway from reactants to products. A crucial part of this analysis is locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. These calculations can provide valuable insights into reaction mechanisms and help in the design of more efficient synthetic routes.
Energy Profiles of Key Synthetic Steps
A common and effective route to β-keto sulfoxides is the reaction of an appropriate ester with the methylsulfinyl carbanion (dimsyl anion), generated from dimethyl sulfoxide (B87167) (DMSO). The synthesis of 2-(methylsulfinyl)propiophenone would typically involve the reaction of an ethyl propionate (B1217596) derivative with this carbanion.
Computational chemistry, particularly methods like Density Functional Theory (DFT), allows for the detailed calculation of the reaction's energy profile. sumitomo-chem.co.jpnih.gov This profile maps the potential energy of the system as it progresses from reactants to products, highlighting key intermediates and, crucially, the transition states that represent the energy barriers to the reaction. nih.gov
The key steps that can be modeled include:
Formation of the Methylsulfinyl Carbanion: Modeling the deprotonation of DMSO by a strong base like sodium hydride.
Nucleophilic Attack: The attack of the methylsulfinyl carbanion on the carbonyl carbon of the ethyl propionate derivative. This step proceeds through a tetrahedral intermediate.
Leaving Group Departure: The elimination of the ethoxide leaving group to form the final β-keto sulfoxide product.
By calculating the Gibbs free energy (ΔG) for each species along the reaction coordinate, a comprehensive energy profile can be constructed. The transition state (TS) with the highest energy typically corresponds to the rate-determining step of the reaction. nih.gov For instance, DFT calculations can be employed to optimize the geometries of the reactants, intermediates, transition states, and products, followed by frequency analysis to confirm their nature (transition states possess a single imaginary frequency). nih.gov
Table 1: Representative Calculated Energy Profile for a Key Synthetic Step This table presents hypothetical data for illustrative purposes, based on typical values for similar organic reactions.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Ethyl Propionate + Methylsulfinyl Carbanion | 0.0 |
| TS1 | Transition state for nucleophilic attack | +15.2 |
| Intermediate | Tetrahedral Adduct | -8.5 |
| TS2 | Transition state for ethoxide elimination | +12.8 |
| Products | 2-(Methylsulfinyl)propiophenone + Ethoxide | -20.7 |
Mechanistic Projections of Complex Reactions
β-keto sulfoxides are versatile intermediates for various chemical transformations. acs.orgacs.org One such complex reaction is their behavior under Pummerer reaction conditions, which typically involves activation by an acid anhydride (B1165640). acs.org Computational modeling can project the mechanistic pathways of such reactions. For 2-(methylsulfinyl)propiophenone, activation with an agent like trifluoroacetic anhydride (TFAA) would lead to a highly reactive sulfonium (B1226848) species.
DFT calculations can be used to explore competing mechanistic pathways that can follow this activation:
Classical Pummerer Pathway: Deprotonation at the carbon alpha to the sulfonium group, followed by rearrangement to yield an α-acyloxy thioether.
Extended Pummerer Pathway: For unsaturated or aromatic sulfoxides, nucleophilic attack can occur at other positions within the conjugated system, leading to different products. acs.org
Theoretical models can map the potential energy surfaces for these competing pathways. By locating the transition states for each possible step, the activation energy barriers can be compared. The pathway with the lower energy barrier is the kinetically favored route. These studies provide detailed geometric and electronic information about the key intermediates, such as the thionium (B1214772) ion, which are often too transient to be observed experimentally. acs.org This predictive capability is invaluable for understanding reaction outcomes and for designing conditions that favor a desired product.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry provides robust methods for predicting spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. chemaxon.com For a molecule like 2-(methylsulfinyl)propiophenone, predicting the ¹H and ¹³C NMR spectra can aid in its identification and structural confirmation.
The standard approach involves a two-step process:
Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation. This is crucial as NMR chemical shifts are highly sensitive to the local electronic environment, which is determined by the molecular geometry. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G**), are commonly used for this optimization. researchgate.net
NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
The accuracy of these predictions has improved significantly, with modern DFT methods and machine learning algorithms achieving mean absolute errors of less than 0.20 ppm for ¹H shifts. mdpi.com Comparing the predicted spectrum with experimental data allows for unambiguous assignment of signals and validation of the proposed structure. chemaxon.comresearchgate.net Discrepancies between predicted and experimental values can often point to specific conformational effects or solvent interactions not fully captured by the computational model. researchgate.netliverpool.ac.uk
Table 2: Comparison of Hypothetical Experimental and DFT-Predicted ¹H NMR Data for 2-(Methylsulfinyl)propiophenone This table presents hypothetical data for illustrative purposes. Chemical shifts are referenced to TMS. Predictions are based on typical GIAO-DFT calculation accuracy.
| Proton | Predicted Shift (ppm) | Experimental Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| Phenyl-H (ortho) | 7.95 | 7.99 | -0.04 |
| Phenyl-H (meta) | 7.50 | 7.54 | -0.04 |
| Phenyl-H (para) | 7.62 | 7.65 | -0.03 |
| CH (alpha-carbon) | 4.55 | 4.51 | +0.04 |
| CH₃ (sulfinyl) | 2.68 | 2.71 | -0.03 |
| CH₃ (methyl) | 1.58 | 1.60 | -0.02 |
In Silico Design of Novel Propiophenone-Based Compounds
The propiophenone (B1677668) structure serves as a valuable scaffold in medicinal chemistry and drug design. researchgate.netlifechemicals.comnih.gov In silico (computer-aided) methods can be used to rationally design novel derivatives of 2-(methylsulfinyl)propiophenone with potentially enhanced biological activity. biotech-asia.orgnih.gov This process, often part of a hit-to-lead or lead optimization campaign, uses the parent molecule as a starting point. lifechemicals.com
The design process typically involves:
Target Identification: A biological target, such as an enzyme or receptor, is identified. Its three-dimensional structure is obtained either experimentally (e.g., via X-ray crystallography) or through homology modeling.
Molecular Docking: The parent compound, 2-(methylsulfinyl)propiophenone, is computationally "docked" into the active site of the target protein. This simulation predicts the preferred binding orientation and calculates a "docking score," which estimates the binding affinity. researchgate.netnih.gov
Scaffold Modification: Based on the docking results, which show how the molecule interacts with the active site residues, new analogues are designed. Modifications might include adding substituents to the phenyl ring to form new hydrogen bonds or hydrophobic interactions, or altering the sulfoxide group to modulate polarity and stability.
Virtual Screening: The newly designed library of compounds is then virtually screened by docking them into the same target. Their docking scores and binding poses are compared to identify candidates with predicted higher affinity than the parent compound.
This in silico approach allows for the rapid evaluation of thousands of potential compounds, prioritizing a smaller, more promising set for actual chemical synthesis and biological testing, thereby saving significant time and resources. researchgate.netbiotech-asia.org
Table 3: Hypothetical In Silico Design of Propiophenone Derivatives and Predicted Activity This table presents hypothetical data for illustrative purposes against a generic enzyme target.
| Compound | Modification | Predicted Docking Score (kcal/mol) | Key Predicted Interaction |
|---|---|---|---|
| Parent Compound | None | -6.5 | Hydrophobic interaction with Phe215 |
| Analog 1 | 4'-Hydroxy | -7.8 | New H-bond with Ser120 |
| Analog 2 | 4'-Chloro | -7.2 | Enhanced hydrophobic interaction |
| Analog 3 | 3',4'-Dichloro | -7.9 | Halogen bonding with Leu88 |
| Analog 4 | SO to SO₂ | -6.1 | Increased polarity, reduced affinity |
Applications of 2 Methylsulfinyl Propiophenone in Organic Synthesis and Materials Science
Role as a Synthetic Building Block in Complex Molecule Construction
The chemical architecture of 2-(methylsulfinyl)propiophenone, featuring a reactive carbonyl group and a chiral sulfoxide (B87167), makes it a theoretically valuable intermediate in organic synthesis for constructing intricate molecular frameworks.
Stereoselective alkylation is a cornerstone of modern organic synthesis, enabling the construction of chiral molecules with a high degree of precision. The alkylation of carbonyl compounds at the α-position is a fundamental carbon-carbon bond-forming reaction. In this context, the methylsulfinyl group in 2-(methylsulfinyl)propiophenone can theoretically serve as a chiral auxiliary. Chiral auxiliaries are chemical moieties that are temporarily incorporated into a substrate to direct a reaction toward a single stereoisomer.
The general principle involves the deprotonation of the α-carbon (adjacent to the carbonyl group) to form an enolate, which then reacts with an alkylating agent. The stereochemical outcome of this addition is controlled by the steric and electronic properties of the chiral auxiliary. While specific studies detailing the use of 2-(methylsulfinyl)propiophenone in this exact role are not prevalent, the strategy is well-established for other systems. For instance, chiral N-acyl oxazolidinones are widely used to direct the stereoselective alkylation of titanium(IV) enolates. ehu.es These reactions proceed with excellent diastereoselectivity, allowing for the introduction of secondary or tertiary alkyl groups, which is often a challenge. ehu.es The underlying concept involves the formation of a rigid, chelated intermediate where one face of the enolate is sterically hindered, forcing the alkylating agent to approach from the opposite, less-hindered face. nih.govcardiff.ac.ukrsc.orgnih.gov A methylsulfinyl group, being a chiral center itself, could similarly influence the facial selectivity of an incoming electrophile.
Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Propiophenone (B1677668) and its derivatives are common starting materials for synthesizing various heterocycles. heteroletters.orgclockss.org
The methylsulfinyl group can be introduced into molecular structures using dimethyl sulfoxide (DMSO), which can act as a source for the –SOCH₃ functional group. chim.it Methodologies have been developed for constructing highly functionalized heterocycles based on the transformation of DMSO. chim.it For example, the synthesis of 3-methyl-2-(methylthio)-4H-chromen-4-one involves the reaction of a propiophenone with carbon disulfide, demonstrating the utility of the propiophenone core in building heterocyclic systems like chromenones. researchgate.net While this example results in a methylthio ether, subsequent oxidation is a standard chemical transformation to produce the corresponding methylsulfinyl group. The reactivity of the ketone and the α-protons in the propiophenone backbone allows for condensation and cyclization reactions with various reagents to form diverse ring systems.
Utility in Polymerization Processes and Materials Development
Substituted propiophenones are a significant class of compounds in materials science, primarily for their role in photopolymerization.
Photopolymerization is a process where light is used to initiate a chain reaction that links monomers together to form a polymer. This technology, often called UV curing, is used to rapidly harden coatings, inks, and adhesives. Photoinitiators are compounds that absorb light (typically UV) and generate reactive species—free radicals or cations—that trigger the polymerization. sincerechemical.com
A closely related and commercially significant compound is 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone (B163144), sold under trade names like Irgacure 907. sincerechemical.comnih.gov This molecule is a highly efficient Type I photoinitiator that undergoes α-cleavage upon UV irradiation to produce free radicals. The methylthio (–SCH₃) group in this compound can be oxidized to a sulfoxide or sulfone, which would yield a structure analogous to a methylsulfinyl propiophenone. The high reactivity and absorption characteristics of these types of molecules make them indispensable in UV curing. sun-chemical.co.jpresearchgate.net
| Property | Finding | Source |
| Compound Name | 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone | sincerechemical.com |
| CAS Number | 71868-10-5 | sincerechemical.comsun-chemical.co.jp |
| Appearance | White to light beige powder | sincerechemical.comsun-chemical.co.jp |
| Melting Point | 70-75 °C | sincerechemical.comsun-chemical.co.jp |
| UV Absorption Peaks | 230 nm, 304 nm | sun-chemical.co.jp |
| Function | Type I Free Radical Photoinitiator | sincerechemical.com |
Photoinitiators based on the propiophenone structure are extensively used in UV-curable coatings and adhesives. riverlandtrading.comcymitquimica.com Their efficiency allows for rapid curing, which is critical in high-speed industrial processes for wood, plastic, and metal coatings. riverlandtrading.com These systems provide durable, scratch-resistant finishes and strong bonding properties without the need for volatile solvents. riverlandtrading.com The ability of 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone to absorb UV light efficiently makes it particularly suitable for pigmented inks and coatings, where the pigment might otherwise block the UV radiation from reaching the initiator. sincerechemical.comresearchgate.net Its solubility in various organic monomers and oligomers, such as acrylates, enhances its versatility in different formulations. sincerechemical.com
| Application Area | Specific Use | Key Benefit | Source |
| Coatings | Wood, plastic, and metal coatings | Rapid curing, high durability, scratch resistance | riverlandtrading.com |
| Inks | UV-curable printing inks (offset, screen) | Improved print quality and durability, effective in pigmented systems | sincerechemical.comriverlandtrading.com |
| Adhesives | Electronics, automotive, and medical device assembly | Fast bonding without solvents | riverlandtrading.com |
| 3D Printing | UV-curable resins | Fast curing times and high precision | riverlandtrading.com |
The principles of UV curing initiated by propiophenone derivatives extend to the biomedical field. cymitquimica.comtcichemicals.com Photopolymerization is a key technique for creating hydrogels used in tissue engineering, 3D bioprinting, and controlled drug delivery systems. For these applications, the photoinitiator must be effective and, ideally, have low cytotoxicity.
While a different hydrophilic photoinitiator, 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone (Irgacure 2959), is more commonly cited for aqueous hydrogel systems due to its water solubility, the fundamental propiophenone chemistry is the same. Propiophenone-based initiators facilitate the crosslinking of monomers like polyethylene (B3416737) glycol diacrylate (PEGDA) to form stable hydrogel networks. The use of 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone has been noted in the fabrication of microfluidic devices for diagnostic assays and in the manufacturing of UV-curable medical device components. riverlandtrading.com However, its use in direct contact with cells or tissues requires careful consideration of its biocompatibility and that of its photoproducts. jst.go.jp
Photoinitiator in UV-Curable Systems
Influence on Curing Kinetics and Network Formation
In the realm of materials science, particularly in the formation of polymer networks, the curing process is a critical step that dictates the final properties of the material. The kinetics of this curing reaction, which involves the transformation of a liquid resin into a solid, cross-linked network, can be influenced by various additives.
The introduction of certain fillers or reactive agents can alter the rate and extent of the curing reaction. For instance, in epoxy resin systems, the type of curing agent significantly impacts the reaction kinetics and the resulting network structure. researchgate.net Studies on epoxy resins have shown that the curing process can be autocatalytic, where the reaction products accelerate the curing rate. psu.edu The formation of a polymer network is characterized by the gel point, where the material transitions from a liquid to a solid, and vitrification, where the glass transition temperature of the curing material increases to the cure temperature. polymerinnovationblog.com
While direct studies on the influence of 2-(methylsulfinyl)propiophenone on curing kinetics are not extensively documented in the provided results, the behavior of structurally related compounds offers insights. For example, photoinitiators like 2-hydroxy-2-methylpropiophenone (B179518) (HMPP) are used to initiate tandem network formation in polymer systems through light-induced reactions. nih.govresearchgate.net These initiators play a crucial role in the speed and efficiency of the network formation. The presence of functional groups, such as the sulfoxide in 2-(methylsulfinyl)propiophenone, could potentially interact with the components of a curing system, thereby influencing the reaction pathways and kinetics. The study of how different functional groups on monomers affect network formation is an active area of research. dtic.mil
Precursor to Other Functionalized Propiophenone Derivatives
The chemical reactivity of 2-(methylsulfinyl)propiophenone makes it a valuable precursor for synthesizing a variety of other functionalized propiophenone derivatives, which in turn have applications in various fields.
Synthesis of Ketones and Alcohols
Propiophenone and its derivatives are important intermediates in organic synthesis. google.comepo.org The reduction of the carbonyl group in propiophenone derivatives can lead to the formation of the corresponding alcohols. For instance, the reduction of α-(arylsulfonyl) ketones can yield oxomethylene compounds. thieme-connect.de Similarly, the carbonyl group in compounds like 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone can be reduced to an alcohol using reducing agents like sodium borohydride (B1222165). While not directly detailing the reduction of 2-(methylsulfinyl)propiophenone, the general reactivity of ketones suggests its conversion to the corresponding secondary alcohol is a feasible and expected transformation.
Generation of Amino Ketones
α-Amino ketones are a significant class of organic compounds that serve as building blocks for various natural products and pharmacologically active molecules. colab.ws Several synthetic strategies have been developed for the synthesis of α-amino ketones, often starting from ketones. organic-chemistry.orgrsc.org One common method involves the α-amination of ketones. researchgate.net
A notable reaction is the Mannich reaction, which can be used to synthesize β-amino ketones. rsc.org For example, propiophenone derivatives can undergo this reaction to produce the corresponding β-amino ketones in high yields. rsc.org Mechanistic studies suggest that an N-methylation process involving an imine and a solvent like dimethyl sulfoxide (DMSO) can be involved in the formation of β-amino ketones. rsc.org Given that 2-(methylsulfinyl)propiophenone is a propiophenone derivative, it is a plausible substrate for such transformations to yield functionalized amino ketones.
Formation of Substituted Aromatic Compounds
The aromatic ring of propiophenone is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups onto the ring. physicsandmathstutor.comlibretexts.org The existing substituents on the benzene (B151609) ring direct incoming electrophiles to specific positions (ortho, meta, or para). physicsandmathstutor.com This principle is fundamental in organic synthesis for creating specifically substituted aromatic compounds.
While the directing effect of the 2-(methylsulfinyl)propyl group is not explicitly detailed in the search results, the general principles of electrophilic aromatic substitution would apply. Furthermore, 2-(methylsulfinyl)propiophenone can serve as a precursor for the synthesis of other substituted aromatic compounds through various reactions. For instance, it can be envisioned as a starting material for creating more complex heterocyclic structures, such as pyrazolo[1,5-a]pyrimidines, through reactions with appropriate reagents. researchgate.net The synthesis of substituted pyrroles from related ketone precursors has also been demonstrated. acs.org
Future Research Directions and Emerging Paradigms
Development of Green Chemistry Approaches for Synthesis
The future synthesis of Propiophenone (B1677668), 2-(methylsulfinyl)- is anticipated to be heavily influenced by the principles of green chemistry, aiming to reduce environmental impact and enhance sustainability. chemicalbook.com Current research on related propiophenone derivatives and β-ketosulfoxides highlights a shift away from hazardous reagents and solvents.
Key areas for development include:
Catalytic Systems: The use of carbohydrate-copper(II) complexes as catalysts for reactions on propiophenone structures is a promising green approach. researchgate.net These catalysts have shown effectiveness in mediating reactions like α-amination and sulfoxidation under milder conditions. researchgate.net
Renewable Resources and Biocatalysis: Future syntheses may leverage renewable starting materials. chemicalbook.com Biocatalysis, using enzymes to perform specific transformations under benign conditions (aqueous media, ambient temperature), represents a significant frontier for producing chiral sulfoxides with high selectivity, thus minimizing waste from protecting groups and harsh reagents. chemicalbook.com
Alternative Solvents and Energy Sources: Research into replacing traditional volatile organic solvents with greener alternatives like water or bio-based solvents is ongoing. nih.gov Furthermore, the use of alternative energy sources such as ultrasound in conjunction with green catalysts is being explored to improve reaction efficiency and reduce energy consumption. researchgate.net
A comparative look at traditional versus emerging green synthesis methods for related compounds is presented below:
| Feature | Traditional Synthesis | Emerging Green Approaches |
| Catalysts | Strong Lewis acids (e.g., AlCl₃) chemicalbook.com | Biocatalysts (enzymes), transition metal complexes with renewable ligands chemicalbook.comresearchgate.net |
| Solvents | Volatile organic compounds | Water, bio-based solvents, ionic liquids nih.gov |
| Reagents | Stoichiometric, often hazardous | Catalytic, often derived from renewable feedstocks chemicalbook.com |
| Byproducts | Significant, often hazardous waste | Minimal, often benign (e.g., water) |
Exploration of Novel Catalytic Systems for Derivatization
The derivatization of the Propiophenone, 2-(methylsulfinyl)- scaffold is crucial for creating new molecules with potentially valuable properties. Future research will likely focus on discovering and optimizing novel catalytic systems to achieve high selectivity and efficiency.
Promising avenues of exploration include:
Earth-Abundant Metal Catalysts: There is a significant trend towards replacing precious metal catalysts (like palladium and rhodium) with more abundant and less toxic metals such as copper. ajgreenchem.com Copper(II) catalysts have already been shown to be effective in the regioselective derivatization of phenols and could be adapted for reactions on the phenyl ring of Propiophenone, 2-(methylsulfinyl)- . ajgreenchem.com
Asymmetric Catalysis: The sulfoxide (B87167) group can act as a chiral auxiliary, making the development of catalytic asymmetric methods for the derivatization of Propiophenone, 2-(methylsulfinyl)- a highly attractive goal. This would allow for the synthesis of enantiomerically pure compounds, which is of particular interest in the pharmaceutical industry. Research into chiral ligands for asymmetric synthesis is a vibrant field. amu.edu.pl
Photoredox Catalysis: The use of visible light to drive chemical reactions is a rapidly growing area. Photoredox catalysis offers a mild and efficient way to forge new bonds and could be applied to the derivatization of the Propiophenone, 2-(methylsulfinyl)- molecule.
The table below summarizes different catalytic approaches for the derivatization of related ketone structures:
| Catalyst Type | Reaction | Advantages |
| Cu(II) Complexes | Aminomethylation, Amination ajgreenchem.com | Inexpensive, low toxicity, high regioselectivity ajgreenchem.com |
| PdCl₂ | Wacker-type oxidation ajgreenchem.com | Specific for certain functional groups ajgreenchem.com |
| Chiral Ligands with Metals | Asymmetric additions amu.edu.pl | Access to enantiomerically pure products amu.edu.pl |
| KHMDS | Addition of silylacetylenes ontosight.ai | Transition metal-free, high yields for various ketones ontosight.ai |
Advanced Materials Design Utilizing 2-(Methylsulfinyl)propiophenone Scaffolds
While the direct application of Propiophenone, 2-(methylsulfinyl)- in advanced materials is not yet well-documented, its structural motifs suggest potential as a building block in materials science. Propiophenone derivatives, in general, are recognized as important intermediates in the synthesis of organic materials. chemicalbook.com The presence of a reactive keto group, an aromatic ring, and a chiral sulfoxide makes this compound a versatile scaffold.
Future research could explore its incorporation into:
Polymers: The molecule could be functionalized and polymerized to create new polymers with specific optical, thermal, or mechanical properties. Photoinitiators like 2-Methyl-4′-(methylthio)-2-morpholinopropiophenone are used in polymer science, indicating a potential application area for related structures. researchgate.net
Liquid Crystals: The rigid phenyl ring and the flexible side chain are features that are common in liquid crystalline molecules. Modification of the structure could lead to new liquid crystal materials.
Chiral Materials: The inherent chirality of the sulfoxide group could be exploited to create chiral materials for applications in asymmetric catalysis or separations.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, or continuous flow processing, is a paradigm shift in chemical synthesis, offering enhanced safety, efficiency, and scalability. This technology is particularly well-suited for the synthesis of sulfoxides and related compounds.
Future integration of Propiophenone, 2-(methylsulfinyl)- synthesis with flow chemistry could lead to:
Improved Safety and Yield: The synthesis of related α-diazo-β-keto sulfoxides has been shown to be more efficient and safer in a continuous flow setup compared to traditional batch methods. nih.govucc.ieresearchgate.net This approach minimizes the risks associated with unstable intermediates and exothermic reactions.
Automated Multi-step Synthesis: Flow reactors can be linked together to perform multiple reaction steps sequentially without the need for manual isolation of intermediates. This automation can significantly accelerate the synthesis of complex molecules derived from Propiophenone, 2-(methylsulfinyl)- .
High-Throughput Experimentation: Automated flow systems are ideal for high-throughput screening of reaction conditions, allowing for the rapid optimization of the synthesis of Propiophenone, 2-(methylsulfinyl)- and its derivatives. beilstein-journals.org
A comparison of batch versus flow synthesis for related diazo-β-keto sulfoxides demonstrates the potential benefits:
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Longer | Shorter researchgate.net |
| Yield | Generally lower | Enhanced researchgate.net |
| Safety | Higher risk with unstable intermediates | Increased safety profile researchgate.net |
| Scalability | Challenging | Straightforward researchgate.net |
Application of Machine Learning in Reaction Prediction and Optimization
The intersection of machine learning (ML) and chemistry is a rapidly emerging field that promises to revolutionize how chemical reactions are designed and optimized. aichemeco.com For a molecule like Propiophenone, 2-(methylsulfinyl)- , ML could be a powerful tool for future research and development.
Potential applications include:
Predictive Modeling: ML models can be trained on existing chemical reaction data to predict the outcome of new reactions. semanticscholar.org For instance, an ML model could predict the yield of a particular derivatization of Propiophenone, 2-(methylsulfinyl)- under a given set of conditions.
Reaction Optimization: ML algorithms, particularly when combined with automated flow systems, can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, concentration, catalyst, solvent) to find the optimal conditions for synthesizing or derivatizing Propiophenone, 2-(methylsulfinyl)- . beilstein-journals.orgaichemeco.comacs.org This can lead to higher yields, better selectivity, and reduced development time.
De Novo Design: In the long term, generative ML models could be used to design novel derivatives of Propiophenone, 2-(methylsulfinyl)- with desired properties for applications in medicine or materials science.
The general workflow for ML-driven reaction optimization involves an iterative loop of prediction, experimentation, and model retraining, which has been successfully applied to various chemical systems, including sulfoxide synthesis. beilstein-journals.orgsemanticscholar.org
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(methylsulfinyl)propiophenone, and how can researchers optimize reaction yields?
- Methodological Answer : Synthesis typically involves alkylation of propiophenone followed by oxidation of the methylthio intermediate to the sulfinyl group. For optimization, monitor reaction progress using thin-layer chromatography (TLC) and adjust parameters like temperature (e.g., 0–5°C for oxidation to minimize over-oxidation) and stoichiometry of oxidizing agents (e.g., meta-chloroperbenzoic acid) . Purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate the sulfinyl derivative.
Q. How should researchers characterize the purity and structural integrity of 2-(methylsulfinyl)propiophenone?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm the sulfinyl group’s presence via characteristic deshielding in -NMR (δ 2.6–3.1 ppm for S=O adjacent to CH) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity using a C18 column with UV detection at 254 nm, ensuring ≥95% purity for experimental reproducibility .
- Melting Point Analysis : Compare observed values with literature data to detect impurities .
Q. What safety protocols are critical when handling 2-(methylsulfinyl)propiophenone in the laboratory?
- Methodological Answer : Follow OSHA HCS guidelines:
- Use PPE (gloves, goggles, lab coat) to avoid dermal contact.
- Work in a fume hood to prevent inhalation of vapors, as sulfinyl compounds may irritate mucous membranes .
- Store at room temperature in airtight containers away from oxidizing agents to prevent degradation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the stability of 2-(methylsulfinyl)propiophenone under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0, 7, 14 days) and analyze via HPLC to quantify degradation products .
- Kinetic Modeling : Use Arrhenius equations to predict shelf life at standard storage conditions .
Q. What strategies are effective in resolving contradictions in spectral data (e.g., NMR vs. IR) for sulfinyl-containing compounds?
- Methodological Answer :
- Cross-Validation : Compare experimental IR spectra (S=O stretch ~1040 cm) with computational simulations (e.g., DFT calculations) to confirm assignments .
- Heteronuclear NMR : Employ -NMR and DEPT-135 to resolve overlapping signals caused by chiral sulfinyl centers .
- Literature Benchmarking : Cross-reference data with authoritative databases like NIST Chemistry WebBook to identify anomalies .
Q. How should researchers evaluate the biological activity of 2-(methylsulfinyl)propiophenone, particularly its potential pharmacological interactions?
- Methodological Answer :
- In Vitro Assays : Screen for enzyme inhibition (e.g., cytochrome P450 isoforms) using fluorogenic substrates. Normalize activity against controls to quantify IC values .
- Toxicological Profiling : Use the ATSDR framework to assess acute toxicity (e.g., LD in rodent models) and prioritize endpoints like hepatotoxicity .
- Metabolic Studies : Employ LC-MS/MS to identify phase I/II metabolites in hepatic microsomes, noting sulfoxidation or glutathione adduct formation .
Q. What experimental approaches can address discrepancies in reported synthetic yields of 2-(methylsulfinyl)propiophenone across studies?
- Methodological Answer :
- Reproducibility Trials : Replicate published protocols while controlling variables (e.g., solvent purity, catalyst lot).
- Design of Experiments (DoE) : Apply factorial design to isolate critical factors (e.g., reaction time, oxidant equivalents) impacting yield .
- Contamination Checks : Use GC-MS to detect trace solvents (e.g., DMSO) that may interfere with oxidation steps .
Data Analysis and Ethical Considerations
Q. How can researchers ensure ethical compliance when studying 2-(methylsulfinyl)propiophenone in preclinical models?
- Methodological Answer :
- IACUC Approval : Submit detailed protocols (dosing, euthanasia) to institutional review boards, citing alternatives to animal testing where possible .
- Regulatory Alignment : Verify compliance with the UK Misuse of Drugs Act 1971 if the compound is structurally analogous to controlled substances (e.g., 2-(methylamino)propiophenone derivatives) .
Q. What frameworks are recommended for formulating hypothesis-driven research questions on sulfinyl-modified propiophenones?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
